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molecular formula C18H18 B3344670 Benzene, diethenyl-, polymer with ethenylbenzene, brominated CAS No. 87924-01-4

Benzene, diethenyl-, polymer with ethenylbenzene, brominated

Cat. No. B3344670
M. Wt: 234.3 g/mol
InChI Key: CHRJZRDFSQHIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06750199B2

Procedure details

N-hexadecylsulfonyl-(O-t-butyl)-L-aspartic acid (189 mg, 0.395 mmol, 1-hydroxybenzotriazole (55 mg, 0.395 mmol) and dicyclohexylcarbodiimide (83 mg, 0.395 mmol) in 0.50 mL of dimethylformamide was stirred at room temperature for forty five minutes. A 0.050 mL aliquot of this solution was added to the tetrabutylammonium salt of the amino core cyclic peptide of laspartomycin in 0.2 mL of dimethylformamide and stirred at room temperature for sixty minutes. The reaction mixture was quenched by dilution with 8 mL of 25% acetonitrile, 0.12 M in ammonium phosphate (pH 7.2), aged at room temperature, then membrane filtered (Whatman GD/X). The product was isolated from the filtrate by low resolution reverse phase chromatography on a 5 g styrene-divinylbenzene resin cartridge (25×45 mm, Supelco EnviChrom-P). The sample-loaded cartridge was eluted with stepwise increasing concentrations of acetonitrile in sodium phosphate (aqueous pH 6.9); the product was eluted with 57% acetonitrile, 0.010 M in pH 6.9 buffer. The material was then desalted as described in Section 5.4.3. Yield: 4.7 mg of white solid, 69% by HPLC (215 nm area %); C62H104N12O20S.
Name
N-hexadecylsulfonyl-(O-t-butyl)-L-aspartic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrabutylammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(S(N[C@H](C(OC(C)(C)C)=O)CC(O)=O)(=O)=O)CCCCC[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].ON1C2C=CC=CC=2N=N1.C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C=O>[CH:15]([C:14]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH:8]=[CH2:7])=[CH2:16].[CH2:16]=[CH:15][C:14]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:4.5|

Inputs

Step One
Name
N-hexadecylsulfonyl-(O-t-butyl)-L-aspartic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)S(=O)(=O)N[C@@H](CC(=O)O)C(=O)OC(C)(C)C
Name
Quantity
55 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
83 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
tetrabutylammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for sixty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by dilution with 8 mL of 25% acetonitrile, 0.12 M in ammonium phosphate (pH 7.2)
CUSTOM
Type
CUSTOM
Details
aged at room temperature
FILTRATION
Type
FILTRATION
Details
membrane filtered (Whatman GD/X)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=C(C=CC=C1)C=C.C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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